

Molecular formula and weight of 1,1'-Bis(di-i-propylphosphino)ferrocene

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Compound of Interest

Compound Name: 1,1'-Bis(DI-I-propylphosphino)ferrocene

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A Technical Guide to 1,1'-Bis(di-i-propylphosphino)ferrocene (dippf)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, synthesis, and applications of **1,1'-Bis(di-i-propylphosphino)ferrocene**, a prominent phosphine ligand in modern synthetic chemistry.

Core Compound Data

1,1'-Bis(di-i-propylphosphino)ferrocene, commonly abbreviated as dippf, is an organophosphorus compound featuring a ferrocene backbone. This structure imparts unique steric and electronic properties, making it a highly effective ligand in various catalytic reactions.

Parameter	Value	References
Molecular Formula	C ₂₂ H ₃₆ FeP ₂	[1][2][3][4]
Molecular Weight	418.31 g/mol	[1][2]
Appearance	Orange-yellow powder	[2]
Melting Point	50-52 °C	[2]
CAS Number	97239-80-0	[2]

Synthesis Protocol

A common method for the preparation of **1,1'-Bis(di-i-propylphosphino)ferrocene** involves the reaction of ferrocene with diisopropylphosphine oxide in the presence of a boron trifluoride ether solution, followed by a reduction step.

Experimental Protocol: Synthesis of **1,1'-Bis(di-i-propylphosphino)ferrocene**

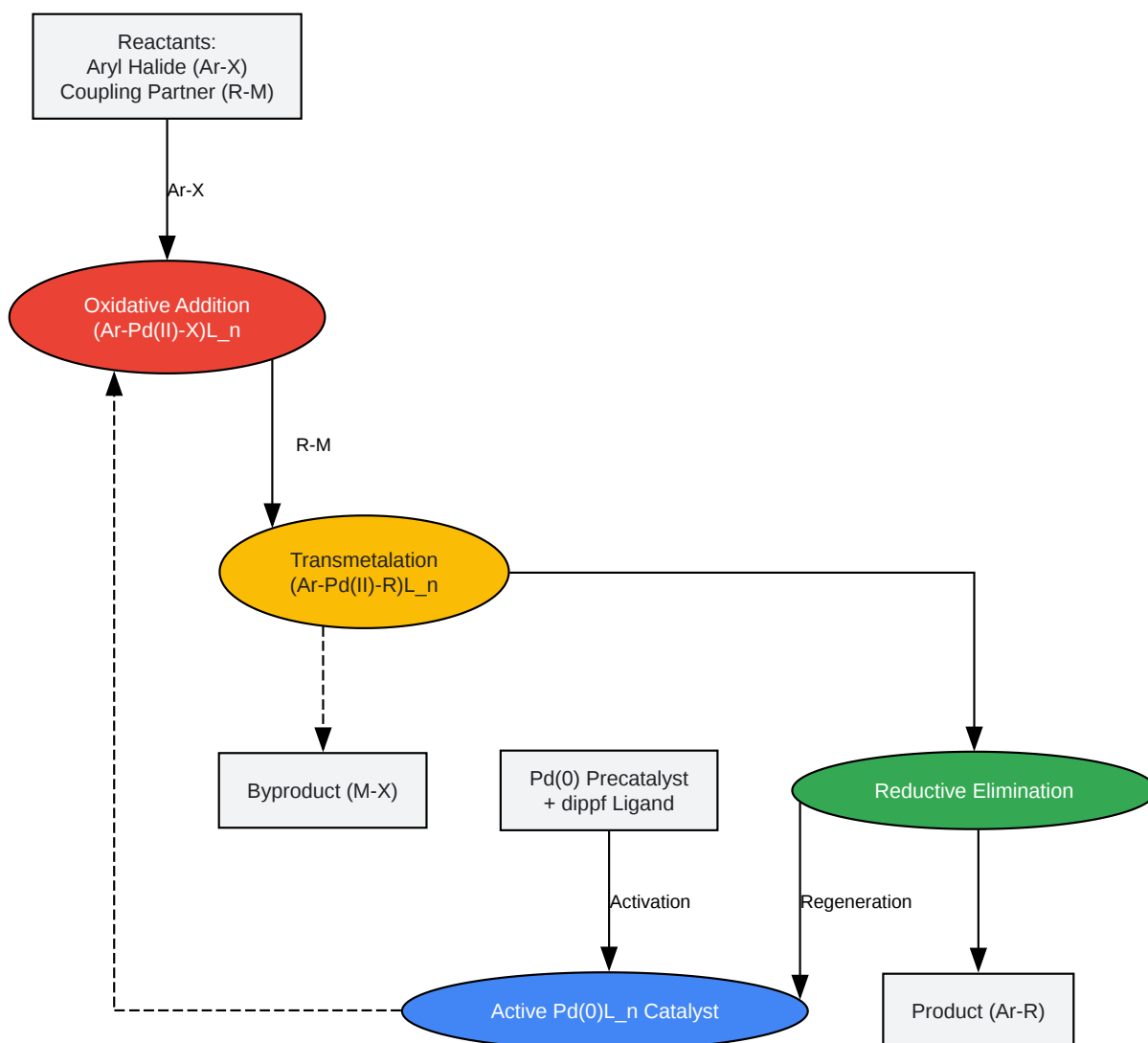
- Step 1: Formation of the Tetrafluoroborate Salt
 - Under an argon atmosphere, add ferrocene (1 mol, 186 g) and diisopropylphosphine oxide (4 mol, 536 g) to a dry reactor containing 1 L of 1,2-dichloroethane.[5]
 - Cool the mixture to 10°C and slowly add a 47% by mass solution of boron trifluoride etherate (8 mol, 2.4 kg) dropwise.[5]
 - After the addition is complete, heat the reaction mixture to 70°C and maintain for 12 hours. [5]
 - Cool the mixture to 0°C and quench by the dropwise addition of water.[5]
 - Separate the organic layer, dry it with anhydrous magnesium sulfate, and filter.[5]
 - Remove the solvent under reduced pressure to yield a yellow solid. Recrystallize from dichloromethane and n-hexane to obtain 1,1'-bis(diisopropylphosphino)ferrocene tetrafluoroborate.[5]

- Step 2: Reduction to the Phosphine
 - Add 1 L of methanol to the tetrafluoroborate salt obtained in the previous step.^[5]
 - Heat the mixture to reflux for 12 hours under an argon atmosphere.^[5]
 - Cool the solution to allow for crystallization.^[5]
 - Collect the resulting yellow solid by suction filtration and dry to yield 1,1'-bis(diisopropylphosphino)ferrocene.^[5]

Catalytic Applications and Experimental Workflow

Due to its steric bulk and electron-donating properties, dippf is a highly effective ligand for stabilizing transition metal catalysts, particularly palladium, in cross-coupling reactions.^[6] These reactions, such as Suzuki, Heck, and Sonogashira couplings, are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.^[6] The ferrocene backbone provides a unique "ball and socket" like flexibility that can stabilize various transition states in the catalytic cycle.^{[7][8]}

Below is a representative experimental workflow for a palladium-catalyzed cross-coupling reaction, a common application for the dippf ligand.



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Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: General Palladium-Catalyzed Cross-Coupling

This protocol outlines a general procedure for a cross-coupling reaction, which should be optimized for specific substrates.

- **Catalyst Pre-formation (Optional but Recommended):** In a glovebox or under an inert atmosphere, dissolve the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and **1,1'-bis(di-*i*-propylphosphino)ferrocene** (1-1.5 equivalents relative to Pd) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF). Stir for 15-30 minutes.
- **Reaction Setup:** To a dry reaction vessel under an inert atmosphere, add the aryl halide, the coupling partner (e.g., boronic acid, organotin reagent), and a suitable base (e.g., K₃PO₄, Cs₂CO₃).
- **Reaction Initiation:** Add the pre-formed catalyst solution or the palladium source and dppf ligand directly to the reaction vessel, followed by the addition of the reaction solvent.
- **Reaction Conditions:** Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by techniques such as TLC, GC, or LC-MS.
- **Work-up and Purification:** Cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent and wash with water or brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

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